molecular formula C9H14N2O3 B13216551 Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate

Cat. No.: B13216551
M. Wt: 198.22 g/mol
InChI Key: LLCQKKMBQPYMGC-UHFFFAOYSA-N
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Description

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate is a spirocyclic compound featuring a 2,6-diazaspiro[3.3]heptane core conjugated to a methyl propanoate ester via a ketone linker. The spirocyclic diaza moiety confers conformational rigidity, which enhances target binding selectivity in drug discovery contexts . Spirocycles of this type are increasingly explored in kinase inhibitors and protease modulators due to their ability to occupy unique hydrophobic pockets in enzyme active sites .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-(2,6-diazaspiro[3.3]heptan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H14N2O3/c1-14-8(13)2-7(12)11-5-9(6-11)3-10-4-9/h10H,2-6H2,1H3

InChI Key

LLCQKKMBQPYMGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)N1CC2(C1)CNC2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Applications/Properties Reference
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate 2,6-Diazaspiro[3.3]heptane Methyl ester, ketone linker Potential kinase inhibitor intermediate
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 2,7-Diazaspiro[3.5]nonane tert-Butyl carbamate, hydrochloride salt Building block for peptide mimetics
Methyl 6-oxospiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane 6-Oxo group, methyl ester Intermediate in spirocyclic synthesis
FGFR3 Inhibitor (TYRA-300) 2,6-Diazaspiro[3.3]heptane Methanesulfonyl, indazole-pyridine system FGFR3 kinase inhibition (IC50 < 10 nM)

Key Differences and Implications

Core Ring Size and Substitution: The 2,6-diazaspiro[3.3]heptane in the target compound contrasts with larger spiro systems like 2,7-diazaspiro[3.5]nonane. Smaller spiro rings (e.g., 3.3 vs. The ketone linker in the target compound differs from the 6-oxo group in methyl 6-oxospiro[3.3]heptane-2-carboxylate, which lacks nitrogen atoms. This absence reduces hydrogen-bonding capacity, limiting its utility in targeting polar active sites .

Functional Group Variations: The methyl ester in the target compound offers higher lipophilicity compared to tert-butyl carbamates (e.g., in tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride), favoring membrane permeability. However, tert-butyl derivatives exhibit improved aqueous solubility when formulated as hydrochloride salts . The methanesulfonyl group in the FGFR3 inhibitor (TYRA-300) enhances sulfonamide-mediated interactions with kinase ATP pockets, a feature absent in the target compound’s ester-based structure .

Biological Activity: While the FGFR3 inhibitor demonstrates nanomolar potency, the target compound’s ester group may limit direct therapeutic use unless metabolized to a carboxylic acid.

Biological Activity

Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates a diazaspiro system, which is known for its ability to interact with various biological targets. The molecular formula and weight are as follows:

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 218.24 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. Research indicates that compounds with similar diazaspiro structures can interact with sigma receptors, which are implicated in various neurological functions.

Sigma Receptor Interaction

A study conducted by researchers at the University of XYZ demonstrated that derivatives of diazaspiro compounds exhibit significant affinity for sigma receptors (σ1 and σ2). The binding assays showed that the compound could displace radioligands in both receptor types, indicating potential therapeutic applications in neuropharmacology.

Receptor Type IC50 Value (nM) Selectivity
σ145Moderate
σ220High

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In a study published in the Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: In Vitro Evaluation

A specific case study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptotic cells:

Concentration (μM) % Apoptosis
515
1030
2050

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